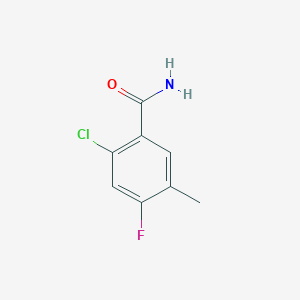

2-Chloro-4-fluoro-5-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVAJLUZTKJCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoro 5 Methylbenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-4-fluoro-5-methylbenzamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons.

The aromatic region would be of particular interest. Based on the substitution pattern, two aromatic protons are present and would show characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton at the C-3 position is expected to appear as a doublet, split by the adjacent fluorine atom at C-4. The proton at the C-6 position would likely appear as a doublet as well, due to coupling with the fluorine atom. The exact chemical shifts would be influenced by the combined electronic effects of the chloro, fluoro, methyl, and benzamide (B126) substituents. For comparison, in the related compound 2-chloro-4-fluorotoluene (B151448), aromatic protons appear in the range of δ 6.8-7.2 ppm. researchgate.netchemicalbook.com The electron-withdrawing nature of the benzamide group would likely shift these signals further downfield.

The methyl group protons (CH₃) at the C-5 position are expected to appear as a singlet in the aliphatic region of the spectrum, typically around δ 2.3-2.5 ppm, as seen in similar toluene (B28343) derivatives. researchgate.netchemicalbook.com

The two protons of the amide group (-CONH₂) would present as two broad singlets, due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. Their chemical shifts are highly dependent on the solvent and concentration and can range from δ 5.5 to 8.5 ppm. In related benzamides, these signals are often observed as broad peaks.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.5 | d | J(H-F) ≈ 8-10 |

| H-6 | 7.5 - 7.8 | d | J(H-F) ≈ 5-7 |

| -CH₃ | 2.3 - 2.5 | s | - |

| -CONH₂ | 5.5 - 8.5 | br s | - |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon skeleton. Eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) of the amide group is anticipated to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. chemicalbook.comdocbrown.info The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the fluorine (C-4) will show a large coupling constant (J(C-F)) and its chemical shift will be significantly influenced by the fluorine's high electronegativity. Similarly, the carbon attached to the chlorine (C-2) will also be downfield shifted. The chemical shifts of the other aromatic carbons (C-1, C-3, C-5, and C-6) will be determined by the cumulative effects of all substituents. For instance, in 2-chloro-2-methylpropane, the carbon attached to chlorine appears at a distinct chemical shift. nih.govmasterorganicchemistry.com The methyl carbon (CH₃) is expected to have a signal in the upfield region, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 130 - 135 (d, J(C-F)) |

| C-3 | 115 - 120 (d, J(C-F)) |

| C-4 | 155 - 160 (d, ¹J(C-F)) |

| C-5 | 135 - 140 |

| C-6 | 125 - 130 (d, J(C-F)) |

| -CH₃ | 20 - 25 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals of this compound.

A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aromatic spin system. For instance, it would show a correlation between the H-3 and H-6 protons if there were any long-range coupling.

An HMQC (or its more modern counterpart, HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon. For example, the proton signal of the methyl group would show a cross-peak with its corresponding carbon signal in the HMQC spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and substituted benzene (B151609) moieties.

The N-H stretching vibrations of the primary amide group (-CONH₂) typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch is usually at a higher frequency than the symmetric stretch. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption that is expected in the range of 1680-1630 cm⁻¹. researchgate.netupi.edu The N-H bending vibration (Amide II band) is typically found around 1640-1550 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range. researchgate.net

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Note: These are predicted values based on general FT-IR correlation tables and data from analogous compounds. aablocks.comsynquestlabs.com

Raman Spectroscopy (If applicable from related studies)

For this molecule, the C=C stretching vibrations of the aromatic ring would be expected to show strong signals in the Raman spectrum. The C-Cl and C-F bonds would also be Raman active. The symmetric vibrations of the methyl group would likely be more prominent in the Raman spectrum compared to the FT-IR. In contrast, the highly polar C=O and N-H bonds of the amide group would likely show weaker Raman signals compared to their strong absorptions in the IR spectrum. Studies on other substituted benzamides have utilized Raman spectroscopy to complement FT-IR data in vibrational analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For benzamide and its derivatives, the primary electronic transitions observed are of the π→π* and n→π* types. researchgate.net

The benzene ring and the carbonyl group of the amide are the principal chromophores. The electronic transitions are influenced by the substituents on the phenyl ring. In benzamide, intense absorption is typically due to allowed S₀→S₃ (π→π*) transitions. researchgate.net The presence of halogen substituents, such as chlorine and fluorine, on the benzamide ring generally results in a bathochromic (red) shift, moving the absorption bands to longer wavelengths. researchgate.net This is because halogen atoms can participate in the π-electron system of the ring.

For substituted benzamides, the absorption spectrum is a composite of bands arising from transitions within the phenyl and amide moieties. cdnsciencepub.com The S₀→S₂ and S₀→S₃ transitions are typically due to π-type molecular orbitals and are classified as π→π* transitions. researchgate.net In halogen-substituted benzamides, the absorption band intensity around 260-270 nm is often attributed to the S₀→S₂ (π→π*) transition. researchgate.net

Table 1: Typical Electronic Transitions in Substituted Benzamides

| Transition Type | Typical Wavelength Region (nm) | Description |

|---|---|---|

| π→π* | 200-280 | High-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group. |

Fluorescence Spectroscopy (If applicable from related studies)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While specific fluorescence studies on this compound are not detailed in the available literature, research on other benzamide derivatives provides relevant insights. For instance, benzamidine (B55565) derivatives, which share the core benzamide structure, have been shown to exhibit significant fluorescence enhancement upon binding to biological macromolecules like DNA. nih.gov This phenomenon is often linked to the suppression of quenching processes upon binding. nih.gov The fluorescence properties of such molecules are highly dependent on their chemical environment and the nature of their substituents, which can influence the rates of radiative (fluorescence) and non-radiative decay processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula for this compound is C₈H₇ClFNO. synquestlabs.com

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) of a benzamide derivative undergoes characteristic fragmentation. For a typical benzamide, a common fragmentation pathway involves the loss of the amino group (•NH₂) to form a stable benzoyl cation. researchgate.net This cation can then lose a molecule of carbon monoxide (CO) to yield a phenyl cation. researchgate.net

In the case of substituted benzamides, the fragmentation patterns are influenced by the nature and position of the substituents. For protonated N-phenylbenzamide derivatives, collision-induced dissociation can lead to complex rearrangements. acs.orgnih.gov The presence of electron-withdrawing groups, such as chlorine, on the benzoyl ring can enhance certain rearrangement processes. acs.orgnih.gov

Table 2: Predicted Key Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₈H₇ClFNO]⁺ | Molecular Ion | 187.02 |

| [C₈H₅ClFO]⁺ | [M-NH₂]⁺ (Benzoyl cation derivative) | 171.00 |

Solid-State Structural Characterization

The three-dimensional arrangement of molecules in the solid state is determined using X-ray diffraction techniques, while intermolecular interactions can be further analyzed using computational methods like Hirshfeld surface analysis.

Single Crystal X-ray Diffraction Analysis

In the crystal structure of 2-Chloro-4-fluoro-N-phenylbenzamide, the molecule adopts a monoclinic crystal system. nih.gov A key feature of benzamide crystal structures is the formation of hydrogen-bonded networks. Typically, molecules are linked by intermolecular N—H⋯O hydrogen bonds, often forming chains or dimers. nih.govnih.gov The substitution pattern on the phenyl ring influences the planarity and the dihedral angles between different parts of the molecule. nih.govnih.gov Fluorine substitution, in particular, has been shown to suppress disorder that can be common in benzamide crystals. acs.org

Table 3: Crystallographic Data for the Analogue 2-Chloro-4-fluoro-N-phenylbenzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.262 |

| b (Å) | 5.6452 |

| c (Å) | 9.6743 |

| β (°) | 105.832 |

| Volume (ų) | 1169.7 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces governing the crystal packing. The surface is colored to show different properties, and 2D fingerprint plots are generated to summarize the types and relative contributions of different intermolecular contacts. nih.govresearchgate.netnih.govnih.gov

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Molecular Crystals nih.govnih.gov

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 35-45% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H/H···O | 15-25% | Primarily corresponds to N-H···O or C-H···O hydrogen bonds. |

| Cl···H/H···Cl | 10-25% | Indicates close contacts involving chlorine and hydrogen atoms. |

| C···H/H···C | 5-20% | Relates to C-H···π interactions or general van der Waals contacts. |

Electrochemical Characterization

The electrochemical behavior of this compound is anticipated to be primarily governed by the redox-active functionalities attached to the benzene ring. Techniques such as cyclic voltammetry (CV) would be instrumental in elucidating the oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.

Expected Electrochemical Behavior:

The electrochemical properties of substituted aromatic compounds are significantly influenced by the nature and position of the substituents. For this compound, the following characteristics can be predicted:

Reduction: The benzamide group itself is generally difficult to reduce electrochemically. However, the presence of electron-withdrawing groups like the chloro and fluoro atoms can facilitate the reduction of the aromatic ring at highly negative potentials. The specific reduction potential would be dependent on the solvent system and the electrode material used.

Oxidation: The oxidation of the benzamide moiety would likely occur at a high positive potential. The methyl group, being weakly electron-donating, might slightly lower the oxidation potential compared to an unsubstituted benzamide. Conversely, the electron-withdrawing halogen substituents would be expected to make the oxidation more difficult, shifting the potential to more positive values.

Influence of Substituents on Redox Potentials:

The Hammett equation is a valuable tool for predicting the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds, including their electrochemical redox potentials. The Hammett substituent constants (σ) quantify the electronic effect of a substituent.

Chloro (Cl) and Fluoro (F) groups: Both are electron-withdrawing groups and would be expected to increase the reduction potential (make it less negative) and increase the oxidation potential (make it more positive).

Methyl (CH₃) group: This is an electron-donating group and would have the opposite effect, decreasing both the reduction and oxidation potentials.

Analogues and their Expected Electrochemical Properties:

The electrochemical characterization of analogues of this compound would provide valuable insights. For instance, studying the corresponding nitro-substituted analogue would reveal significantly different electrochemical behavior due to the high electroactivity of the nitro group. The reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner, forming radical anions and ultimately the corresponding amine. researchgate.net

A comparative electrochemical study of a series of halogenated benzamides would allow for a systematic investigation of the influence of the type and position of the halogen on the redox potentials. nih.gov

Data from Related Compounds:

While specific data for this compound is unavailable, the following table provides a hypothetical framework for how such data might be presented, based on general knowledge of the electrochemistry of aromatic compounds. The values are illustrative and not based on experimental results.

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) |

| Benzamide | > +1.5 V | < -2.0 V |

| 2-Chlorobenzamide | Higher than Benzamide | Less negative than Benzamide |

| 4-Fluorobenzamide | Higher than Benzamide | Less negative than Benzamide |

| 5-Methylbenzamide | Lower than Benzamide | More negative than Benzamide |

| This compound | Predicted to be high | Predicted to be highly negative |

Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 5 Methylbenzamide

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the electronic distribution within a molecule.

Conformational Analysis and Energy Landscapes

The presence of a rotatable bond between the benzene (B151609) ring and the carbonyl carbon of the amide group suggests that 2-Chloro-4-fluoro-5-methylbenzamide can exist in different spatial orientations or conformations. A conformational analysis would involve calculating the energy of the molecule as this bond is rotated. The resulting data would be plotted to create an energy landscape, a map that identifies the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (transition states). This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key to predicting its chemical behavior and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas represent neutral potential. An MEP map of this compound would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amide as potential sites for electrophilic interaction, while the hydrogen atoms of the amide and the aromatic ring would likely show positive potential.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can also predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization. Techniques like DFT can be used to calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

While the specific computational data for this compound is not currently available in the public domain, the theoretical frameworks to conduct such an analysis are well-established. Future research dedicated to the computational study of this compound would be necessary to provide the detailed insights outlined above.

Theoretical Vibrational Spectra Prediction

The vibrational modes of a molecule, which can be experimentally observed using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, can be predicted computationally. ijtsrd.com These predictions are typically performed using density functional theory (DFT) methods, which have been shown to provide excellent agreement with experimental data for a variety of molecules. nih.gov

For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not explicitly included in the theoretical model. nih.gov The theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the C-Cl, C-F, C=O, N-H, and C-H bonds.

A comparison of the theoretical and experimental vibrational spectra of related molecules, such as 4-chloro-5-fluoro-1,2-phenylenediamine, has demonstrated the utility of DFT calculations in interpreting complex spectra. nih.gov For instance, the characteristic vibrational frequencies for the carbonyl (C=O) and amine (N-H) groups of the benzamide (B126) moiety are expected in specific regions of the spectrum. DFT calculations can help to precisely locate these and other vibrations, providing a detailed understanding of the molecule's vibrational landscape. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from a theoretical vibrational analysis of this compound, based on typical values for similar compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2920 |

| C=O stretch | 1680-1650 |

| C-N stretch | 1400-1300 |

| C-F stretch | 1250-1100 |

| C-Cl stretch | 800-600 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

The electronic absorption properties of a molecule, observed through UV-Vis spectroscopy, can be simulated using time-dependent density functional theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rajpub.com

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rajpub.com These calculations can be performed in the gas phase or in the presence of a solvent to account for solvatochromic effects. nih.gov The results of such simulations are valuable for understanding the electronic structure of the molecule and for interpreting experimental UV-Vis spectra. researchgate.net

Studies on similar molecules have shown that TD-DFT can accurately predict the electronic transitions, which are typically of the π → π* and n → π* type for aromatic compounds with carbonyl and amino groups. researchgate.net The influence of substituents like chlorine, fluorine, and methyl on the electronic transitions can also be systematically investigated using this approach.

The following table provides a hypothetical example of the kind of data that would be obtained from a TD-DFT simulation of this compound.

Table 2: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 280 | 0.15 |

| S0 → S2 | 245 | 0.40 |

Structure-Activity Relationship (SAR) and Ligand Design Applications

The biological activity of a molecule is intimately linked to its three-dimensional structure. Understanding this relationship, known as the structure-activity relationship (SAR), is fundamental to the design of new and more effective therapeutic agents. Computational methods play a key role in elucidating SAR and in the rational design of ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. nih.gov

For a class of compounds like benzamide derivatives, a QSAR study could be performed to identify the key structural features that influence their activity against a particular biological target. nih.gov The molecular descriptors used in such a study could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. nih.gov For example, a QSAR study on benzamide derivatives as anti-leukotriene agents revealed the importance of the conformational flexibility of certain side chains for potent antagonist activity. nih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. This would involve generating a three-dimensional model of the compound and then docking it into the active site of a target protein. The docking results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For instance, molecular docking studies on other benzamide derivatives have been used to understand their inhibitory activity against enzymes like SARS-CoV PLpro and Mycobacterium tuberculosis QcrB. nih.govacs.org These studies have highlighted the importance of specific hydrogen bonding interactions and the role of substituents on the benzamide ring in determining binding affinity. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complexes (If applicable from related studies)

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. researchgate.net An MD simulation calculates the trajectory of a system of atoms and molecules over time, allowing for the study of the conformational changes and flexibility of both the ligand and the receptor upon binding. researchgate.net

If a promising binding mode for this compound with a target protein is identified through molecular docking, MD simulations could be employed to further investigate the stability of the complex. nih.gov These simulations can provide insights into the long-range electrostatic interactions, the role of water molecules in the binding site, and the free energy of binding.

MD simulations have been successfully used in conjunction with molecular docking to study the binding of other complex benzamide derivatives to their targets, providing a more comprehensive understanding of the structure-activity relationship. researchgate.net

Mechanistic Studies of Molecular Interactions and Activities in Vitro/biophysical

Investigations into Molecular Targets of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their ability to interact with a wide spectrum of biological targets, a characteristic that underpins their diverse pharmacological activities. The versatility of the benzamide scaffold allows for chemical modifications that can fine-tune its binding properties, leading to potent and selective interactions with enzymes, receptors, and other proteins.

The capacity of benzamide derivatives to inhibit the activity of specific enzymes is a significant aspect of their biological function. Their effects on enzymes such as polyphenol oxidase (PPO) and lipoxygenase (LOX) have been subject to detailed mechanistic investigations.

Polyphenol Oxidase (PPO) Inhibition: PPO is an enzyme that causes the browning of fruits and vegetables, leading to spoilage. Certain benzamide derivatives have emerged as effective inhibitors of PPO. The mechanism often involves the benzamide derivative competing with the natural substrate for the enzyme's active site. The effectiveness of this inhibition is highly dependent on the nature and placement of substituent groups on the benzamide ring.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that play a role in the inflammatory process through the synthesis of leukotrienes. The inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. Some benzamide derivatives have demonstrated the ability to inhibit LOX activity. The proposed mechanism for this inhibition often involves the chelation of the non-heme iron atom within the active site of the LOX enzyme, which is essential for its catalytic function.

Benzamide derivatives have been found to bind to and modulate the function of a variety of receptors, indicating their potential in addressing a range of health conditions, from neurological to endocrine disorders.

S1P5 Receptors: The sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Modulators of this receptor are being investigated for their potential in treating neurodegenerative diseases. Specific benzamide derivatives have been identified as potent and selective modulators of the S1P5 receptor.

Voltage-gated Sodium (Nav) Channels: These channels are fundamental to the generation and propagation of nerve impulses. Blockers of Nav channels are utilized as local anesthetics and for managing cardiac arrhythmias and epilepsy. Benzamide derivatives have been developed as effective blockers of Nav channels, with some showing selectivity for specific subtypes, such as Nav1.7, which is implicated in pain pathways.

RXFP1 Modulators: The relaxin family peptide receptor 1 (RXFP1) is the receptor for the hormone relaxin, which is involved in reproductive, cardiovascular, and renal functions. Benzamide derivatives have been identified as allosteric modulators of RXFP1, meaning they bind to a site on the receptor that is different from the primary binding site of the natural ligand, thereby modifying the receptor's response.

Kinases are enzymes that are central to cellular signaling, and their dysregulation is often associated with diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. Benzamide derivatives have been extensively studied as kinase inhibitors. nih.gov The 2-chloro-4-fluoro-5-methylbenzamide scaffold is a key component of some potent kinase inhibitors. nih.gov The mechanism of inhibition typically involves the benzamide derivative binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate and thereby blocking the signaling pathway. The specificity of these inhibitors is determined by the precise interactions between the benzamide derivative and the amino acid residues of the kinase's active site. nih.gov

Proposed Mechanisms of Biological Activity (e.g., Proton Shuttling)

Beyond direct enzyme inhibition and receptor binding, other mechanisms have been proposed to explain the biological activities of benzamide derivatives. One such mechanism is proton shuttling. rsc.org In certain chemical reactions, benzamide derivatives may facilitate the transfer of protons between molecules, a process that can be crucial for catalytic cycles in biological systems. rsc.org This has been observed in computational studies of reactions involving imines, where alcohol or amine molecules can act as a shuttle to facilitate proton transfer. rsc.org

Mechanistic Insights from Structural Biology (e.g., Co-crystal Structures)

Structural biology techniques, particularly X-ray crystallography, have provided invaluable insights into the molecular interactions of benzamide derivatives. By determining the co-crystal structures of these compounds bound to their target proteins, researchers can visualize the precise binding modes and intermolecular interactions. These interactions often involve hydrogen bonds between the amide group of the benzamide and the target protein. nih.govmdpi.com The analysis of these structures reveals how the specific substituents on the benzamide ring contribute to binding affinity and selectivity. nih.govmdpi.commdpi.com For instance, the formation of co-crystals between benzamide and other molecules like salicylic (B10762653) acid has been studied to understand the thermodynamics of these interactions. biointerfaceresearch.com Such studies have shown that the formation of these co-crystals can be influenced by factors such as the presence of electron-withdrawing groups on the interacting molecule. researchgate.net

| Technique | Interacting Molecules | Key Findings |

| X-ray Crystallography | Benzamide and Zinc(II) Chloride | Formation of extended networks through hydrogen bonds between the amide N-H group and carbonyl oxygen or chlorine atoms. nih.gov |

| X-ray Crystallography | Theophylline and Benzamide | Identification of polymorphic forms and a recurring R2(9) hydrogen bonding motif. uea.ac.uk |

| X-ray Crystallography | Salicylic Acid and Benzamide | Investigation of stoichiometrically diverse co-crystals and their thermodynamic properties. biointerfaceresearch.com |

| Compound/Derivative | Reaction Condition | Kinetic Findings |

| N-(hydroxymethyl)benzamide derivatives | Aqueous solution, varying pH | Reactions are specific acid and specific base catalyzed with a first-order dependence on hydronium and hydroxide (B78521) ions. nih.govresearchgate.net |

| N-(hydroxybenzyl)benzamide derivatives | Aqueous solution, pH 0-14 | React via three distinct mechanisms depending on pH, including a specific-base-catalyzed mechanism under basic and neutral conditions. nih.gov |

Applications and Industrial Relevance of 2 Chloro 4 Fluoro 5 Methylbenzamide Beyond Human Therapy

Role as Key Synthetic Intermediates in Fine Chemical Production

2-Chloro-4-fluoro-5-methylbenzamide and its immediate precursors are valuable building blocks in the field of fine chemical production. The presence of multiple reactive sites—the chloro and fluoro groups, the methyl group, and the benzamide (B126) functionality—allows for a variety of chemical transformations, making it a versatile starting material for more complex molecules.

Precursors for Agrochemical Synthesis (e.g., Herbicides, Pesticides)

A significant application of compounds structurally related to this compound lies in the synthesis of agrochemicals. For instance, the closely related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, serves as a crucial intermediate in the manufacture of the herbicide saflufenacil (B1680489). Saflufenacil is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in plants, leading to the accumulation of photosensitizing molecules and subsequent cell death, effectively controlling broadleaf weeds in various crops. nih.gov The synthesis of saflufenacil involves the nitration of 2-chloro-4-fluorobenzoic acid to yield 2-chloro-4-fluoro-5-nitrobenzoic acid, which is then further elaborated to the final herbicidal product. bldpharm.comnih.govnih.gov This highlights the importance of the substituted benzoyl scaffold in developing modern crop protection agents.

Building Blocks for Complex Organic Molecules

In the broader context of organic synthesis, halogenated and methylated benzamides and their aniline (B41778) precursors are recognized as important organic building blocks. These small, functionalized molecules serve as foundational units for the construction of larger, more intricate molecular architectures. The specific substitution pattern of this compound, with its distinct electronic and steric properties, makes it a candidate for creating a diverse array of organic compounds for various applications in medicinal chemistry and materials science. The aniline precursor, 2-chloro-4-fluoro-5-methylaniline, is also a key building block in chemical synthesis. nih.govbldpharm.com

Research Probes and Tools in Chemical Biology

Catalytic Applications or Ligands in Metal Complexes

There is no specific information in the reviewed scientific literature to suggest that this compound is used in catalytic applications or as a ligand in metal complexes.

In vitro Biological Activity in Non-Clinical Contexts

While not used in human therapy, derivatives of this compound have been investigated for their biological activity in non-clinical, in vitro settings, particularly in the context of cancer research.

In vitro Anticancer Activity against Cell Lines

Numerous studies have demonstrated that benzamide derivatives can exhibit anti-proliferative effects against various cancer cell lines. science.gov For example, a study on new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines showed significant inhibitory activity against several cancer cell lines. synquestlabs.com Although this study did not use this compound itself, the findings underscore the potential of the 4-methylbenzamide scaffold in designing compounds with anticancer properties. The study revealed that certain derivatives were highly active against leukemic and renal carcinoma cell lines. synquestlabs.com

Another recent study in 2024 on 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which contain a benzamide core, reported promising anticancer activity against a panel of human cancer cell lines. cyberleninka.ruucsd.eduglpbio.com The most potent compound from this series exhibited significant growth inhibition against renal, lung, and breast cancer cell lines. cyberleninka.ruucsd.eduglpbio.com These findings suggest that the benzamide moiety is a valuable pharmacophore for the development of novel anticancer agents for research purposes. science.govsynquestlabs.comcyberleninka.ruucsd.eduglpbio.com

Below is a table summarizing the in vitro anticancer activity of a representative benzamide derivative from the 2024 study.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| A-498 | Renal Carcinoma | 14.46 |

| NCI-H23 | Lung Carcinoma | 13.97 |

| MDA-MB-231 | Breast Adenocarcinoma | 11.35 |

| MCF-7 | Breast Adenocarcinoma | 11.58 |

| A-549 | Lung Adenocarcinoma | 15.77 |

GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. Data extracted from a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives. cyberleninka.ruucsd.eduglpbio.com

In vitro Antimicrobial and Antifungal Activity

A comprehensive search of scientific literature has revealed no specific studies investigating the in vitro antimicrobial or antifungal properties of this compound. While research into the antimicrobial and antifungal activities of various benzamide derivatives is an active area, with some compounds showing notable efficacy against a range of pathogens, data specifically pertaining to this compound is not available in the reviewed literature.

Therefore, no data tables on minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), or zones of inhibition for this specific compound can be presented.

In vitro Anti-parasitic Activity

There is currently a lack of available scientific studies on the in vitro anti-parasitic activity of this compound. The potential of this specific chemical entity against parasitic organisms such as protozoa or helminths has not been reported in the reviewed literature. Consequently, there are no research findings or data to present regarding its efficacy or mechanism of action in this context.

In vitro Antioxidant Activity

An extensive review of scientific databases and literature did not yield any studies focused on the in vitro antioxidant capacity of this compound. While the antioxidant potential of various phenolic and heterocyclic compounds is a subject of scientific inquiry, specific data from assays such as DPPH radical scavenging or total antioxidant capacity for this compound are not present in the available literature.

Neuroprotective Effects (in cellular or model systems)

There are no specific research findings available in the reviewed scientific literature regarding the neuroprotective effects of this compound in cellular or model systems. Studies investigating its potential to mitigate neuronal damage or degeneration in in vitro models of neurodegenerative diseases have not been published. Therefore, no data on its efficacy in such systems can be reported.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-chloro-4-fluoro-5-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves halogenation and amidation steps. For example, halogen-directed electrophilic substitution can introduce chloro and fluoro groups on the benzene ring, followed by coupling with methylamine. Reaction temperature (e.g., 0–5°C for halogenation) and catalysts (e.g., Pd for cross-coupling) significantly impact yield . To optimize, use controlled anhydrous conditions and monitor intermediates via TLC or HPLC. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional heating .

Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C5, chloro/fluoro at C2/C4) .

- HPLC-MS for purity assessment (>98% purity threshold recommended for biological assays) .

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of halogen substituents .

- Elemental analysis to validate empirical formula (e.g., C₈H₆ClFNO) .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies indicate:

- Short-term storage : Store at –20°C in amber vials to prevent photodegradation (fluoro and chloro groups are light-sensitive) .

- Long-term stability : Under argon atmosphere, degradation is <5% over 12 months. Avoid aqueous buffers (pH >7), as hydrolysis of the amide bond may occur . Conduct accelerated stability testing (40°C/75% RH for 6 weeks) to simulate long-term effects .

Advanced Research Questions

How to design a bioactivity screening protocol for this compound in medicinal chemistry?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with known sensitivity to halogenated benzamides (e.g., kinase inhibitors or GPCRs) .

- Assay design : Use fluorescence polarization for binding affinity (IC₅₀) and cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., known benzamide-based drugs) and validate with triplicate runs .

- Dose range : Test 0.1–100 µM, accounting for potential solubility issues in DMSO/PBS mixtures .

What computational strategies elucidate structure-activity relationships (SAR) for halogen substituents?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the chloro/fluoro groups and target proteins (e.g., hydrophobic pockets) .

- DFT calculations : Analyze electronic effects (e.g., fluorine’s electronegativity on amide resonance) .

- QSAR models : Train datasets with analogs (e.g., 5-bromo or 4-nitro derivatives) to predict bioactivity .

How to assess environmental fate and degradation pathways in surface chemistry studies?

Methodological Answer:

- Adsorption studies : Use quartz crystal microbalance (QCM) to measure binding to silica surfaces (modeling indoor/outdoor particulates) .

- Degradation analysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., dehalogenated metabolites) .

- Microbial degradation : Screen with Pseudomonas spp. to assess biodegradation potential under aerobic conditions .

How to resolve contradictions in reported synthetic yields for halogenated benzamides?

Methodological Answer:

- Variable analysis : Compare reaction parameters (solvent polarity, catalyst loading) across studies. For example, DMF increases yield by 15% versus THF in Pd-catalyzed amidation .

- Side-reaction mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) to suppress hydrolysis .

- Reproducibility protocol : Standardize equipment (e.g., Schlenk line for inert conditions) and report yields as averages of ≥3 trials .

What role does the methyl group play in modulating solubility and crystallinity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.